Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares a similar core structure but differs in the functional groups attached.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate is unique due to its combination of a benzothieno[2,3-d]pyrimidine core with a furan-2-carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H22N2O4S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 5-[1-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl]furan-2-carboxylate |
InChI |
InChI=1S/C24H22N2O4S2/c1-14(17-12-13-18(30-17)23(28)29-2)31-24-25-21-20(16-10-6-7-11-19(16)32-21)22(27)26(24)15-8-4-3-5-9-15/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 |
InChI Key |
NBYTVLOKBWOYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)OC)SC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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